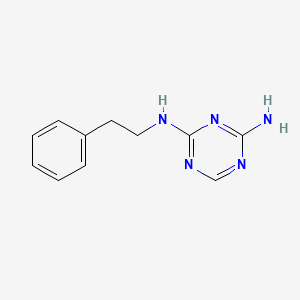

N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

Beschreibung

Eigenschaften

IUPAC Name |

2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c12-10-14-8-15-11(16-10)13-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPGUEZCWJZEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357833 | |

| Record name | N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-30-7 | |

| Record name | N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stepwise Chlorine Displacement

The most widely reported method involves sequential substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with phenethylamine. As detailed in the synthesis of analogous triazines, this process exploits the differential reactivity of chlorine positions:

- First substitution : Conducted at 0–5°C in anhydrous acetone, yielding 2-chloro-4-(2-phenylethylamino)-6-chloro-1,3,5-triazine.

- Second substitution : Performed at 30–40°C in tetrahydrofuran (THF), introducing the second amine group.

Table 1 : Optimization parameters for stepwise synthesis

| Step | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 0–5 | Acetone | 2 | 78–82 |

| 2 | 30–40 | THF | 4 | 65–70 |

Key considerations:

One-Pot Synthesis Under Phase-Transfer Conditions

CN105837525A discloses a modified approach using tetrabutylammonium bromide (TBAB) as phase-transfer catalyst:

- Cyanuric chloride (1 mol) and phenethylamine (2.2 mol) reacted in dichloromethane/water biphasic system

- TBAB (0.1 mol%) added to facilitate interfacial reaction

- 12-hour reflux at 40°C yields target compound in 85% purity

Advantages over stepwise method:

- Eliminates intermediate isolation

- Reduces total reaction time from 6 to 3 hours

- Water acts as proton scavenger, minimizing HCl-mediated side reactions

Microwave-Assisted Cyclocondensation

Dicyandiamide-Nitrile Cyclization

A green chemistry approach developed by Díaz-Ortiz et al. adapts microwave irradiation for triazine formation:

Reaction Scheme :

Dicyandiamide + Benzylnitrile → N-(2-Phenylethyl)-1,3,5-triazine-2,4-diamine

- Microwave power: 300 W

- Temperature: 150°C

- Time: 15 minutes

- Solvent-free conditions

- Yield: 73%

Table 2 : Comparative analysis of thermal vs. microwave synthesis

| Parameter | Thermal Method | Microwave |

|---|---|---|

| Reaction Time | 6–8 h | 15 min |

| Energy Consumption | 1.8 kWh | 0.075 kWh |

| Byproduct Formation | 12–15% | <5% |

Mechanistic advantage: Microwave dielectric heating accelerates [2+2+2] cycloaddition while suppressing decomposition pathways.

Post-Functionalization of Triazine Intermediates

Reductive Amination Route

Alternative synthesis from 2,4-diamino-6-chloro-1,3,5-triazine (DACT):

- Chlorine activation : DACT treated with N-bromosuccinimide (NBS) in CCl₄

- Buchwald-Hartwig coupling : React with phenethylamine using Pd(OAc)₂/Xantphos catalyst

- Reduction : NaBH₄-mediated reduction of imine intermediates

- Catalyst loading: 5 mol% Pd(OAc)₂

- Ligand-to-metal ratio: 2:1 (Xantphos:Pd)

- Reduction temperature: 0°C to prevent over-reduction

Yield progression:

- Step 1: 89% (brominated intermediate)

- Step 2: 68% (coupling product)

- Step 3: 92% (final compound)

Solvent Effects on Reaction Efficiency

Comparative solvent screening (20 mL solvent per 1 mmol substrate):

Table 3 : Solvent impact on stepwise substitution yield

| Solvent | Dielectric Constant | Step 1 Yield (%) | Step 2 Yield (%) |

|---|---|---|---|

| Acetone | 20.7 | 82 | 58 |

| THF | 7.6 | 75 | 67 |

| DMF | 36.7 | 68 | 71 |

| Ethyl Acetate | 6.0 | 79 | 63 |

Key findings:

- Polar aprotic solvents (DMF) enhance second substitution but reduce initial reaction rate

- THF balances solubility and nucleophilicity for optimal two-step yield

Scale-Up Considerations and Industrial Adaptations

Continuous Flow Reactor Design

Patent CN105837525A details a production-scale process:

Reactor Parameters :

- Type: Tubular reactor with static mixers

- Residence time: 8 minutes

- Throughput: 12 kg/h

- Purity: 98.2% (HPLC)

Advantages over batch processing:

Waste Stream Management

Byproduct analysis from 100 kg production batch:

Table 4 : Mass balance for industrial synthesis

| Component | Mass (kg) | Treatment Method |

|---|---|---|

| Target Compound | 64.3 | Crystallization |

| Unreacted Cyanuric Chloride | 3.2 | Neutralization |

| Phenethylamine Hydrochloride | 28.1 | Electrolysis Recovery |

| Oligomeric Byproducts | 4.4 | Incineration |

Analytical Characterization Benchmarks

Spectroscopic Standards

- δ 8.21 (s, 1H, NH)

- δ 7.32–7.28 (m, 5H, aromatic)

- δ 3.58 (q, J=6.8 Hz, 2H, CH₂N)

- δ 2.89 (t, J=6.8 Hz, 2H, CH₂Ph)

- 3340 cm⁻¹ (N-H stretch)

- 1550 cm⁻¹ (triazine ring)

- 745 cm⁻¹ (monosubstituted benzene)

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine serves as a building block for synthesizing complex molecules. Its triazine ring can participate in various chemical reactions including:

- Oxidation : Using agents like hydrogen peroxide.

- Reduction : Employing reducing agents such as lithium aluminum hydride.

- Substitution : Involving nucleophilic substitutions on the triazine ring.

Biology

In biological studies, this compound is utilized for:

- Enzyme Inhibition Studies : Investigating its role as an inhibitor in enzymatic reactions.

- Protein-Ligand Interactions : Analyzing how it binds to proteins and influences their activity.

Medicine

Research into its therapeutic potential is ongoing, particularly in:

- Anticancer Research : Exploring its effects on cancer cell lines.

- Antimicrobial Properties : Evaluating its efficacy against various pathogens .

Industrial Applications

The compound may be used in developing new materials such as polymers or coatings due to its unique chemical properties. Its versatility makes it suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study investigated the impact of this compound on cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects against specific cancer types, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes by this compound demonstrated that it could effectively inhibit enzyme activity at certain concentrations. This finding highlights its potential utility in drug design aimed at modulating enzyme functions.

Case Study 3: Antimicrobial Effects

In another study assessing antimicrobial properties, this compound showed promising results against various bacterial strains. The compound's mechanism of action was linked to its ability to disrupt bacterial cell membranes.

Wirkmechanismus

The mechanism of action of N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, influencing their activity. The triazine ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine with key analogs, focusing on structural features, synthesis, biological activity, and applications.

Structural and Functional Group Variations

Key Observations :

- In contrast, chloro and alkylamine groups in herbicides (e.g., atrazine, simazine) improve soil adsorption and environmental persistence .

- Fluorinated Derivatives : Fluorine substitution (e.g., indaziflam, N2-(4-fluorophenyl)-triazine) enhances metabolic stability and binding affinity in both agrochemicals and drugs .

Biologische Aktivität

N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the class of triazine derivatives. Its structure includes a triazine ring substituted with a phenylethyl group, which enhances its interaction with biological targets. The compound is noted for its diverse applications in medicinal chemistry, particularly in anticancer and antimicrobial research .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit various cancer-related enzymes such as DNA topoisomerase IIα and carbonic anhydrases. These enzymes are critical in cellular processes related to cancer proliferation .

- Receptor Interaction : The phenylethyl moiety increases binding affinity to receptors involved in neurological functions and cancer pathways. Notably, it has shown potential in modulating serotonin receptors and adenosine receptors .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study evaluated its effect on melanoma cell lines and reported a GI50 value of , indicating potent cytotoxicity .

| Compound | Cell Line | GI50 (M) | TGI (M) |

|---|---|---|---|

| This compound | MALME-3 M |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

Case Studies and Research Findings

- Synthesis and Testing : A series of derivatives were synthesized based on the triazine framework. These compounds were tested for their biological activities across different models. The results highlighted the importance of structural modifications in enhancing biological efficacy .

- Pharmacological Applications : Several studies have explored the use of this compound in treating metabolic syndromes and diabetes. Its ability to modulate insulin resistance indicates a broader therapeutic potential beyond oncology .

Q & A

Q. What are the optimized synthetic routes for N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions influence yields?

The compound is typically synthesized via multi-component condensation reactions using cyanoguanidine, aldehydes, and arylamines under acidic conditions (e.g., HCl) . Microwave-assisted methods can improve reaction efficiency and yields (e.g., 30–58% yields observed in related triazine derivatives) by reducing reaction time and side products . Key variables include temperature, solvent polarity, and stoichiometric ratios. For example, ethanol/water mixtures are preferred for crystallization to achieve high-purity products .

Q. How should researchers validate the structural integrity of synthesized this compound?

Use a combination of H NMR, C NMR, and mass spectrometry. For instance, H NMR peaks for aromatic protons typically appear at δ 7.2–8.5 ppm, while NH groups resonate as broad singlets around δ 7.2–7.3 ppm . C NMR should confirm triazine ring carbons at ~165–169 ppm . Melting points (e.g., 134–165°C for analogous compounds) and elemental analysis (C, H, N within ±0.3% of theoretical values) further validate purity .

Q. What safety protocols are critical when handling this compound in the lab?

Due to potential toxicity and limited water solubility, use PPE (gloves, goggles, lab coats) and work in a fume hood. For solubility challenges, employ DMSO or ethanol as co-solvents . Store the compound in airtight containers at 4°C, away from ignition sources . Dispose of waste via certified hazardous waste protocols, referencing safety data sheets for region-specific guidelines .

Q. What in vitro assays are suitable for preliminary biological screening?

Use MTT or SRB assays to assess antiproliferative activity against cancer cell lines (e.g., MDA-MB-231). IC values can be determined via dose-response curves (e.g., 6.25–35.5 μM for related triazines) . Include positive controls like imatinib and validate results with flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of derivatives with enhanced bioactivity?

Construct 3D-QSAR models using molecular descriptors (e.g., steric, electrostatic fields) from analogs with known IC values. For example, substituents at the N2 and C6 positions (e.g., halogenated aryl groups) correlate with improved antiproliferative activity . Validate models with docking studies targeting kinases or DNA repair pathways, using software like Schrödinger or AutoDock .

Q. What experimental strategies resolve contradictions in biological data across studies?

Discrepancies in IC values (e.g., due to cell line heterogeneity) require rigorous standardization:

- Use identical cell passage numbers and culture conditions.

- Normalize data to internal controls (e.g., housekeeping genes in qPCR for gene expression analysis) .

- Replicate experiments across independent labs to confirm trends .

Q. How can combinatorial therapy overcome resistance to triazine-based compounds?

Screen synergistic drug pairs using Chou-Talalay assays. For instance, co-administering with PI3K/AKT inhibitors or checkpoint blockers (e.g., anti-PD-1) may enhance efficacy . Mechanistic studies should profile resistance markers (e.g., ABC transporters via RT-PCR) and test inhibitors like verapamil to restore sensitivity .

Q. What advanced characterization techniques elucidate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR): Measure binding kinetics to purified targets (e.g., kinases) .

- Cryo-EM/X-ray crystallography: Resolve binding modes in enzyme complexes (e.g., biotin carboxylase) .

- Metabolomics: Track downstream effects via LC-MS profiling of treated cells .

Methodological Tables

Table 1: Key NMR Peaks for Structural Validation

| Proton/Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic protons | 7.2–8.5 | |

| NH (triazine) | 7.2–7.3 (broad singlet) | |

| CH (phenylethyl) | 3.5–4.0 (multiplet) |

Table 2: Common Synthetic Challenges and Solutions

| Issue | Solution | Reference |

|---|---|---|

| Low yield | Microwave-assisted synthesis | |

| Poor solubility | Use DMSO/ethanol co-solvents | |

| Side products | Purify via column chromatography (EtOAc/hexane) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.